Hydroxyamfetamine

Description

Hydroxyamphetamine is a derivative of amphetamines. Hydroxyamphetamine is intended mainly as local eye drops for diagnostic purposes. It is indirect sympathomimetic agent which cause dilation of the eye pupil before diagnostic test. Among the minor side effects from its use are: change in color vision, difficulty seeing at night, dry mouth, headache, increased sensitivity of eyes to sunlight, muscle stiffness or tightness and temporary stinging in the eyes. The main use of hydroxyamphetamines as eye drops is the diagnosis of Horner's syndrome which is characterized by nerve lesions.

Hydroxyamphetamine is an Adrenergic Receptor Agonist. The mechanism of action of hydroxyamphetamine is as an Adrenergic Agonist.

4-(2-Aminopropyl)phenol has been reported in Senegalia berlandieri with data available.

Hydroxyamphetamine is an indirect-acting sympathomimetic amine with adrenergic property. Hydroxyamphetamine, when applied topically to the eye, stimulates the release of norepinephrine from postganglionic adrenergic nerves resulting in the stimulation of both alpha and beta adrenergic receptors. Local alpha stimulatory effects include dilation of the pupil, increased flow of aqueous humor, and vasoconstriction; whereas beta stimulatory effects include relaxation of the ciliary muscle and a decreased production in aqueous humor.

HYDROXYAMPHETAMINE is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1969.

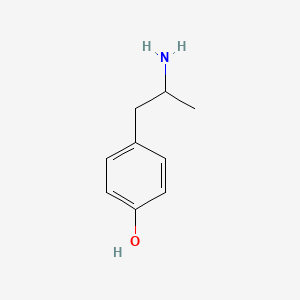

Structure

3D Structure

Properties

IUPAC Name |

4-(2-aminopropyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5,7,11H,6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIKNHHRFLCDOEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

306-21-8 (hydrobromide) | |

| Record name | Hydroxyamfetamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3023134 | |

| Record name | (+/-)-4-Hydroxyamphetamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103-86-6 | |

| Record name | Hydroxyamphetamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyamfetamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyamphetamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09352 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | hydroxyamphetamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170995 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-4-Hydroxyamphetamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-aminopropyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYAMPHETAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQR280JW2N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Hydroxyamphetamine on Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxyamphetamine is a sympathomimetic amine that primarily exerts its effects on the adrenergic system indirectly. This technical guide delineates the multifaceted mechanism of action of hydroxyamphetamine, with a focus on its interaction with adrenergic receptors. The core of its activity lies in the displacement of norepinephrine from presynaptic nerve terminals, leading to the activation of adrenergic receptors. Additionally, hydroxyamphetamine exhibits activity as a Trace Amine-Associated Receptor 1 (TAAR1) agonist and a weak inhibitor of monoamine oxidase (MAO), particularly the MAO-A subtype. This document provides a comprehensive overview of these mechanisms, supported by quantitative data where available, detailed experimental protocols, and visual representations of the key pathways and experimental workflows.

Primary Mechanism of Action: Indirect Sympathomimetic Activity

Hydroxyamphetamine is classified as an indirect-acting sympathomimetic amine.[1][2] Its principal mechanism does not involve direct binding to and activation of adrenergic receptors as an agonist.[3] Instead, it increases the concentration of norepinephrine in the synaptic cleft by promoting its release from presynaptic neurons.[1][2] This elevated norepinephrine concentration then leads to the activation of postsynaptic alpha and beta-adrenergic receptors, eliciting a sympathomimetic response.

The process of norepinephrine release is thought to occur via the displacement of norepinephrine from storage vesicles within the presynaptic nerve terminal. Hydroxyamphetamine is taken up into the presynaptic neuron by the norepinephrine transporter (NET). Once inside, it facilitates the efflux of norepinephrine from the neuron into the synapse.

The physiological consequences of this norepinephrine release are widespread and depend on the location and subtype of the activated adrenergic receptors. For instance, in the eye, the activation of α1-adrenergic receptors on the iris dilator muscle leads to mydriasis (pupil dilation), which is the basis for its clinical use in diagnosing Horner's syndrome.[2]

Interaction with Adrenergic Receptors

While the primary mechanism of hydroxyamphetamine is indirect, a comprehensive understanding requires consideration of any potential direct interactions with adrenergic receptors. However, literature predominantly characterizes it as an indirect-acting sympathomimetic, with a notable lack of published binding affinity (Ki) or potency (EC50) values for hydroxyamphetamine at α1, α2, β1, or β2-adrenergic receptor subtypes.[3] This suggests that any direct agonist or antagonist activity at these receptors is likely negligible compared to its potent norepinephrine-releasing effect.

Modulation of Monoamine Oxidase (MAO)

Hydroxyamphetamine has been shown to inhibit monoamine oxidase (MAO), the enzyme responsible for the degradation of monoamine neurotransmitters, including norepinephrine.[1][4] It exhibits a preferential inhibition of MAO-A over MAO-B.[4] This inhibition of MAO-A in the presynaptic terminal can contribute to an increase in the cytosolic concentration of norepinephrine, making more of the neurotransmitter available for release into the synaptic cleft.[1]

Agonism at Trace Amine-Associated Receptor 1 (TAAR1)

Hydroxyamphetamine is an agonist of the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor located intracellularly in monoaminergic neurons.[1] Activation of TAAR1 can modulate the activity of the dopamine and norepinephrine transporters and influence monoamine release.

Quantitative Data Summary

The following table summarizes the available quantitative data for the interaction of hydroxyamphetamine with its known molecular targets. It is important to note the scarcity of data regarding direct interactions with adrenergic receptors.

| Target | Parameter | Value | Species | Reference |

| TAAR1 | EC50 | ~0.2 µM | Rat | [5] |

| MAO-A | Inhibition | Preferential Inhibition | Not Specified | [4] |

| MAO-B | Inhibition | Weaker Inhibition | Not Specified | [4] |

| α-Adrenergic Receptors | Ki / EC50 | Not Reported | - | - |

| β-Adrenergic Receptors | Ki / EC50 | Not Reported | - | - |

Table 1: Quantitative data for Hydroxyamphetamine's molecular targets.

Signaling Pathways

The physiological effects of hydroxyamphetamine are mediated by the signaling pathways of the receptors it indirectly activates (adrenergic receptors) and directly activates (TAAR1).

Adrenergic Receptor Signaling

The norepinephrine released by hydroxyamphetamine activates α and β-adrenergic receptors, which are G-protein coupled receptors (GPCRs).

-

α1-Adrenergic Receptors: These receptors couple to Gq proteins. Activation of Gq leads to the activation of phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).

-

α2-Adrenergic Receptors: These receptors couple to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6]

-

β-Adrenergic Receptors (β1, β2, β3): These receptors couple to Gs proteins, which activate adenylyl cyclase, resulting in an increase in intracellular cAMP. cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets.

Caption: Adrenergic receptor signaling pathway activated by hydroxyamphetamine-induced norepinephrine release.

TAAR1 Signaling

TAAR1 is also a GPCR that primarily couples to Gs proteins, leading to the activation of adenylyl cyclase and an increase in cAMP.[7] There is also evidence for TAAR1 coupling to other G-proteins and interacting with other signaling pathways, such as those involving protein kinase C (PKC) and Akt.[8]

Caption: TAAR1 signaling pathway activated by hydroxyamphetamine.

Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the mechanism of action of hydroxyamphetamine.

Norepinephrine Release Assay

This assay measures the ability of a compound to induce the release of norepinephrine from neuronal cells or synaptosomes.

Objective: To quantify the amount of norepinephrine released from a neuronal preparation in the presence of hydroxyamphetamine.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y) or isolated synaptosomes from rodent brain tissue.

-

[³H]-Norepinephrine for radiolabeling.

-

Culture medium or appropriate buffer (e.g., Krebs-Ringer buffer).

-

Hydroxyamphetamine solutions of varying concentrations.

-

Scintillation counter and vials.

Protocol:

-

Preparation of Neuronal Culture/Synaptosomes:

-

Culture neuronal cells to an appropriate confluency.

-

Alternatively, prepare synaptosomes from brain tissue by homogenization and differential centrifugation.

-

-

Loading with [³H]-Norepinephrine:

-

Incubate the cells or synaptosomes with [³H]-norepinephrine for a sufficient time to allow for uptake into the presynaptic terminals.

-

-

Washing:

-

Wash the preparations multiple times with buffer to remove extracellular [³H]-norepinephrine.

-

-

Induction of Release:

-

Add hydroxyamphetamine at various concentrations to the preparations and incubate for a defined period.

-

-

Sample Collection:

-

Collect the supernatant, which contains the released [³H]-norepinephrine.

-

-

Quantification:

-

Measure the radioactivity in the supernatant using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of norepinephrine release relative to a positive control (e.g., tyramine) or a basal release control. Plot the concentration-response curve to determine the EC50 value.

-

Caption: Experimental workflow for a norepinephrine release assay.

Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the inhibitory potency of a compound against MAO-A and MAO-B.

Objective: To determine the IC50 values of hydroxyamphetamine for the inhibition of MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes.

-

A suitable substrate (e.g., kynuramine for a spectrophotometric assay, or a radiolabeled substrate like [¹⁴C]-serotonin for MAO-A and [¹⁴C]-phenylethylamine for MAO-B).

-

Hydroxyamphetamine solutions of varying concentrations.

-

Spectrophotometer or scintillation counter.

-

Appropriate buffers and cofactors.

Protocol:

-

Enzyme Preparation:

-

Dilute the recombinant MAO-A and MAO-B enzymes to the desired concentration in the assay buffer.

-

-

Inhibitor Incubation:

-

Pre-incubate the enzymes with various concentrations of hydroxyamphetamine for a specified time.

-

-

Initiation of Reaction:

-

Add the substrate to initiate the enzymatic reaction.

-

-

Incubation:

-

Incubate the reaction mixture at a controlled temperature for a defined period.

-

-

Termination of Reaction:

-

Stop the reaction (e.g., by adding a strong acid).

-

-

Detection of Product:

-

Measure the amount of product formed. For a spectrophotometric assay with kynuramine, this would involve measuring the absorbance of the product, 4-hydroxyquinoline. For a radiometric assay, this involves separating the product from the substrate and quantifying its radioactivity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of hydroxyamphetamine. Plot the concentration-inhibition curve and determine the IC50 value.

-

Conclusion

The mechanism of action of hydroxyamphetamine on adrenergic receptors is primarily indirect, driven by its ability to induce the release of norepinephrine from presynaptic nerve terminals. This action is further supported by its weak inhibitory effect on MAO-A. Additionally, its role as a TAAR1 agonist presents another layer of complexity to its pharmacological profile. While direct interaction with adrenergic receptors appears to be minimal, the lack of quantitative binding data highlights an area for potential future research. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of hydroxyamphetamine and other sympathomimetic compounds. This in-depth understanding is crucial for researchers and professionals involved in drug discovery and development in the field of adrenergic pharmacology.

References

- 1. 4-Hydroxyamphetamine - Wikipedia [en.wikipedia.org]

- 2. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 3. Blood pressure and heart rate response evoked by p-hydroxyamphetamine and by p-hydroxynorephedrine II. A quantitative assessment of the role of amphetamine metabolites in acute responses evoked by d-amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of brain MAO-A and animal behaviour induced by p-hydroxyamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Pharmacological Profile of 4-Hydroxyamphetamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyamphetamine (4-HA), a primary active metabolite of amphetamine and methamphetamine, is a sympathomimetic amine with a distinct pharmacological profile.[1][2] While its clinical application is primarily as a mydriatic agent for ophthalmic diagnostics, its interactions with monoaminergic systems, particularly as a trace amine-associated receptor 1 (TAAR1) agonist, warrant a deeper understanding for its potential therapeutic and toxicological implications.[1][2] This technical guide provides a comprehensive overview of the pharmacological properties of 4-hydroxyamphetamine, including its mechanism of action, pharmacokinetics, and pharmacodynamics, with a focus on quantitative data and detailed experimental methodologies.

Introduction

4-Hydroxyamphetamine, also known as para-hydroxyamphetamine (POHA) or oxamphetamine, is a phenethylamine derivative characterized by a hydroxyl group at the para position of the phenyl ring.[1] It is endogenously formed from the metabolism of amphetamine by the cytochrome P450 enzyme CYP2D6.[3] Its primary clinical use is in ophthalmology as a diagnostic aid for Horner's syndrome.[2][3] This guide delves into the core pharmacological aspects of 4-hydroxyamphetamine, providing a technical resource for researchers in pharmacology and drug development.

Pharmacodynamics

The pharmacodynamic effects of 4-hydroxyamphetamine are primarily driven by its interaction with the monoaminergic system, acting as an indirect sympathomimetic.[2][3]

Mechanism of Action

4-Hydroxyamphetamine's principal mechanism of action is the release of norepinephrine from sympathetic nerve terminals.[2][3] This action is responsible for its mydriatic effect when applied topically to the eye.[2] Furthermore, emerging evidence highlights its role as a potent agonist of the Trace Amine-Associated Receptor 1 (TAAR1).[1][2][4]

Receptor and Transporter Interactions

Quantitative data on the interaction of 4-hydroxyamphetamine with key receptors and transporters are summarized below.

| Target | Species | Assay Type | Value | Reference |

| TAAR1 | Rat | cAMP Accumulation | EC₅₀: ~0.2 µM | [5] |

| TAAR1 | Rat | cAMP Accumulation | EC₅₀: 0.89 µM (S-(+)-isomer) | [1] |

| TAAR1 | Mouse | cAMP Accumulation | EC₅₀: 0.92 µM (S-(+)-isomer) | [1] |

| TAAR1 | Human-Rat Chimera | cAMP Accumulation | EC₅₀: 4.44 µM (S-(+)-isomer) | [1] |

No direct Ki values for 4-hydroxyamphetamine at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters were found in the reviewed literature. However, data for the parent compound, amphetamine, suggests a higher potency for NET and DAT over SERT.[6][7]

Signaling Pathways

Activation of TAAR1 by 4-hydroxyamphetamine initiates a Gs-protein-coupled signaling cascade, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[1][8]

Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion (ADME)

4-Hydroxyamphetamine is a major metabolite of amphetamine, formed primarily in the liver by CYP2D6.[3] It is further metabolized by dopamine β-hydroxylase to 4-hydroxynorephedrine.[3] When administered orally, a significant portion is excreted in the urine.[9]

| Parameter | Value | Species | Route | Reference |

| Metabolite of | Amphetamine, Methamphetamine | Human | Oral | [3][9] |

| Metabolizing Enzyme | CYP2D6 | Human | - | [3] |

| Subsequent Metabolism | Dopamine β-hydroxylase | Human | - | [3] |

| Excretion | Urine | Human, Rat | Oral | [9][10] |

Specific pharmacokinetic parameters such as Cmax, Tmax, and half-life for orally administered 4-hydroxyamphetamine in humans are not well-documented in the available literature. Data from its parent compound, amphetamine, can provide some context.[11][12]

Metabolic Pathway

The metabolic conversion of amphetamine to 4-hydroxynorephedrine proceeds through the intermediate, 4-hydroxyamphetamine.

Toxicology

Studies have shown that 4-hydroxyamphetamine is less toxic than its parent compound, amphetamine, and its subsequent metabolite, 4-hydroxynorephedrine, in human dopaminergic neuroblastoma cells (SH-SY5Y).

| Compound | Cell Line | Assay | Value | Reference |

| 4-Hydroxyamphetamine | SH-SY5Y | MTT | TC₅₀ > 10 mM (24h) | [13] |

| Amphetamine | SH-SY5Y | MTT | TC₅₀ ≈ 3.5 mM (24h) | [13] |

| 4-Hydroxynorephedrine | SH-SY5Y | MTT | TC₅₀ ≈ 8 mM (24h) | [13] |

Experimental Protocols

TAAR1 Activation Assay (cAMP Accumulation)

This protocol describes a method to determine the agonist activity of 4-hydroxyamphetamine at TAAR1 by measuring intracellular cAMP accumulation.[1][13][14][15][16][17]

Detailed Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the target TAAR1 (human, rat, or mouse) are cultured in appropriate media (e.g., DMEM with 10% FBS).

-

Cell Plating: Cells are seeded into 96-well plates at a suitable density and allowed to adhere overnight.

-

Compound Preparation: A serial dilution of 4-hydroxyamphetamine is prepared in a suitable assay buffer.

-

Assay:

-

The culture medium is removed, and cells are washed with a pre-warmed assay buffer.

-

The different concentrations of 4-hydroxyamphetamine are added to the wells.

-

The plate is incubated at 37°C for a predetermined time (e.g., 30-60 minutes) to allow for cAMP production.

-

-

cAMP Detection:

-

The incubation is stopped, and the cells are lysed.

-

A competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen) is used to measure the amount of cAMP produced. These kits typically involve a labeled cAMP tracer that competes with the cellular cAMP for binding to a specific antibody.

-

-

Data Analysis:

-

The signal from each well is measured using a plate reader.

-

A concentration-response curve is generated by plotting the signal against the logarithm of the 4-hydroxyamphetamine concentration.

-

The EC₅₀ value is determined from the curve using non-linear regression analysis.

-

Neurotransmitter Release Assay (Norepinephrine)

This protocol outlines a general method for measuring 4-hydroxyamphetamine-induced norepinephrine release from neuronal cells or synaptosomes.[18][19][20][21]

Detailed Methodology:

-

Preparation of Neuronal Tissue/Cells:

-

Synaptosomes: Isolate synaptosomes from specific brain regions (e.g., hippocampus, cortex) of rodents through differential centrifugation.

-

Cell Culture: Use a suitable neuronal cell line (e.g., PC12, SH-SY5Y) differentiated to a noradrenergic phenotype.

-

-

Loading with Radiolabeled Norepinephrine:

-

Incubate the synaptosomes or cells with [³H]-norepinephrine in a physiological buffer to allow for uptake into the vesicles.

-

-

Superfusion/Perfusion:

-

Transfer the loaded synaptosomes or cells to a superfusion chamber.

-

Continuously perfuse with a physiological buffer at a constant flow rate to establish a stable baseline of [³H]-norepinephrine release.

-

-

Stimulation:

-

Switch to a perfusion buffer containing a specific concentration of 4-hydroxyamphetamine.

-

Collect the perfusate in fractions at regular intervals.

-

-

Measurement of Radioactivity:

-

Determine the amount of [³H]-norepinephrine in each collected fraction using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the percentage of total [³H]-norepinephrine released per fraction.

-

Plot the release over time to observe the effect of 4-hydroxyamphetamine.

-

Compare the release induced by 4-hydroxyamphetamine to that of a vehicle control and a known releasing agent (e.g., amphetamine).

-

Conclusion

4-Hydroxyamphetamine is a pharmacologically active metabolite of amphetamine with a primary role as an indirect-acting sympathomimetic, potently activating TAAR1 and inducing norepinephrine release. While its clinical use is limited, its contribution to the overall pharmacological and toxicological profile of amphetamine is significant. Further research is required to fully elucidate its pharmacokinetic profile and its specific interactions with monoamine transporters to better understand its role in both therapeutic and abuse contexts.

References

- 1. Trace amine-associated receptor 1 displays species-dependent stereoselectivity for isomers of methamphetamine, amphetamine, and para-hydroxyamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. 4-Hydroxyamphetamine - Wikipedia [en.wikipedia.org]

- 4. TAAR1 - Wikipedia [en.wikipedia.org]

- 5. caymanchem.com [caymanchem.com]

- 6. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Trace Amine-Associated Receptors as Emerging Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stereoselectivity in the human metabolism of methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Methamphetamine and amphetamine pharmacokinetics in oral fluid and plasma after controlled oral methamphetamine administration to human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Amphetamine - Wikipedia [en.wikipedia.org]

- 13. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacological Characterization of Membrane-Expressed Human Trace Amine-Associated Receptor 1 (TAAR1) by a Bioluminescence Resonance Energy Transfer cAMP Biosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A simple high-performance liquid chromatography assay for simultaneous determination of plasma norepinephrine, epinephrine, dopamine and 3,4-dihydroxyphenyl acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. ucsfhealth.org [ucsfhealth.org]

- 21. Measurement of norepinephrine and 3,4-dihydroxyphenylglycol in urine and plasma for the diagnosis of pheochromocytoma [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Hydroxyamphetamine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the primary synthetic pathways for hydroxyamphetamine, a sympathomimetic amine, and its key derivatives. The following sections detail established methodologies, including experimental protocols and quantitative data, to serve as a valuable resource for professionals in the field of medicinal chemistry and drug development.

Core Synthesis Pathways of Hydroxyamphetamine

Hydroxyamphetamine, chemically known as 4-(2-aminopropyl)phenol, can be synthesized through several distinct routes. The most prominent methods include a multi-step synthesis from 4-methoxybenzaldehyde, a process involving the demethylation of a methoxy-intermediate, and the reductive amination of 4-hydroxyphenylacetone.

Multi-Step Synthesis from 4-Methoxybenzaldehyde

A well-documented four-step synthesis route for hydroxyamphetamine commences with the readily available starting material, 4-methoxybenzaldehyde.[1][2] This pathway involves a Henry reaction, followed by reduction, amination, and finally demethylation to yield the desired product.

Experimental Protocol:

Step 1: Synthesis of 1-methoxy-4-((Z)-2-nitroprop-1-enyl)benzene

-

4-methoxybenzaldehyde is reacted with nitroethane in the presence of a primary amine catalyst.[1][2]

-

Further details on the specific amine catalyst, solvent, and reaction conditions are required for a complete protocol.

Step 2: Synthesis of 1-(4-methoxyphenyl)propan-2-one

-

The nitroalkene from the previous step is reduced to the corresponding ketone.[1][2] This is typically achieved using iron in the presence of a strong acid like hydrochloric acid.[1][2]

-

Quantitative data regarding the amounts of iron and HCl, reaction time, and temperature are necessary for replication.

Step 3: Synthesis of 1-(4-methoxyphenyl)propan-2-amine

-

The ketone is converted to an amine. The initial search results mention a reaction with an amide to form an unstable intermediate, which is then treated with hydrochloric acid.[1][2] This step likely proceeds via a reductive amination or a related process.

-

The specific amide used, reaction conditions, and the nature of the unstable intermediate require further elucidation from more detailed sources.

Step 4: Synthesis of Hydroxyamphetamine

-

The final step involves the demethylation of the methoxy group to a hydroxyl group. This is achieved by treating 1-(4-methoxyphenyl)propan-2-amine with 40% hydrobromic acid (HBr).[1][2]

-

Specifics on the reaction time, temperature, and purification methods are needed for a complete experimental protocol.

Quantitative Data Summary: Multi-Step Synthesis from 4-Methoxybenzaldehyde

| Step | Starting Material | Reagents | Product | Yield (%) |

| 1 | 4-Methoxybenzaldehyde | Nitroethane, Primary Amine | 1-methoxy-4-((Z)-2-nitroprop-1-enyl)benzene | Data not available |

| 2 | 1-methoxy-4-((Z)-2-nitroprop-1-enyl)benzene | Iron, HCl | 1-(4-methoxyphenyl)propan-2-one | Data not available |

| 3 | 1-(4-methoxyphenyl)propan-2-one | Amide, HCl | 1-(4-methoxyphenyl)propan-2-amine | Data not available |

| 4 | 1-(4-methoxyphenyl)propan-2-amine | 40% HBr | Hydroxyamphetamine | Data not available |

Synthesis via Demethylation of 2-(p-methoxyphenyl)-isopropylamine (Hahn Method)

A method reported by W.E. Hahn provides an alternative two-step pathway starting from p-methoxyphenylacetone.[1]

Experimental Protocol:

Step 1: Synthesis of 2-(p-methoxyphenyl)-isopropylamine

-

This step likely involves the reductive amination of p-methoxyphenylacetone. The specific reducing agent and amine source are not detailed in the available abstract.

Step 2: Synthesis of Hydroxyamphetamine

-

The resulting 2-(p-methoxyphenyl)-isopropylamine is demethylated to yield hydroxyamphetamine. The protocol specifies the use of a 40% solution of hydrobromic acid.[1]

-

Detailed Procedure: 24.75 g (0.15 mol) of 2-(p-methoxyphenyl)-isopropylamine is added to 120 cm³ of 40% HBr and heated to boiling for 7 hours under reflux. The reaction mixture is then evaporated to dryness. The residue is dissolved in 100 cm³ of warm water, treated with activated charcoal, filtered, and the filtrate is concentrated under reduced pressure. Upon cooling to 0°C, the crystalline hydrobromide salt of 2-(p-hydroxyphenyl)-isopropylamine is collected by filtration, washed with anhydrous acetone, and dried. This yields 19.1 g (55%) of the product. The free base can be obtained by dissolving the hydrobromide salt in water, alkalinizing with a saturated solution of sodium carbonate, and subsequent workup.[1]

Quantitative Data Summary: Hahn Method

| Step | Starting Material | Reagents | Product | Yield (%) |

| 1 | p-Methoxyphenylacetone | Not specified | 2-(p-methoxyphenyl)-isopropylamine | Data not available |

| 2 | 2-(p-methoxyphenyl)-isopropylamine | 40% HBr | Hydroxyamphetamine Hydrobromide | 55 |

Reductive Amination of 4-Hydroxyphenylacetone

A direct approach to hydroxyamphetamine involves the reductive amination of 4-hydroxyphenylacetone. This method is advantageous as it is a one-pot reaction. The Leuckart reaction is a classic method for reductive amination.[3][4]

Conceptual Experimental Protocol (Leuckart Reaction):

-

4-Hydroxyphenylacetone would be heated with either ammonium formate or formamide, which serves as both the nitrogen donor and the reducing agent.[3]

-

The reaction typically requires high temperatures, often between 120 and 165 °C.[3]

-

The intermediate N-formyl derivative is formed, which is then hydrolyzed to the primary amine, hydroxyamphetamine.[4]

-

Note: A specific, detailed protocol for the Leuckart reaction of 4-hydroxyphenylacetone to produce hydroxyamphetamine with quantitative data was not found in the initial search and would require further investigation of specialized chemical literature.

Modern reductive amination methods often employ milder and more selective reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).[5][6][7]

Conceptual Experimental Protocol (Modern Reductive Amination):

-

4-Hydroxyphenylacetone would be dissolved in a suitable solvent, such as methanol.

-

An amine source, such as ammonia or an ammonium salt, would be added, followed by the reducing agent (e.g., NaBH3CN).

-

The reaction would likely proceed at or near room temperature.

-

Detailed experimental conditions and yields for this specific transformation are not yet available.

Synthesis of Hydroxyamphetamine Derivatives: Pholedrine

Pholedrine, also known as 4-hydroxy-N-methylamphetamine, is a key derivative of hydroxyamphetamine.[8] Its synthesis generally follows similar principles to that of hydroxyamphetamine, with the introduction of a methyl group on the amine.

Conceptual Synthesis Pathway:

A plausible route to pholedrine would be the reductive amination of 4-hydroxyphenylacetone with methylamine.

Conceptual Experimental Protocol:

-

4-Hydroxyphenylacetone would be reacted with methylamine to form the corresponding imine.

-

The imine would then be reduced in situ with a suitable reducing agent, such as sodium cyanoborohydride or through catalytic hydrogenation.

-

A detailed, validated experimental protocol with quantitative data for the synthesis of pholedrine is required for a complete guide.

Signaling Pathways and Experimental Workflows

The primary mechanism of action of hydroxyamphetamine is as an indirect-acting sympathomimetic agent. It acts by stimulating the release of norepinephrine from adrenergic nerve terminals.[1][9][10][11] This increase in norepinephrine in the synaptic cleft leads to the activation of adrenergic receptors, resulting in various physiological effects, including mydriasis (pupil dilation).[1][11] There is also evidence to suggest that hydroxyamphetamine can act as a serotonin-releasing agent.[12]

Diagram of Hydroxyamphetamine's Primary Signaling Pathway:

References

- 1. researchgate.net [researchgate.net]

- 2. HYDROXYAMPHETAMINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 3. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. organicreactions.org [organicreactions.org]

- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 8. US5545754A - Process for the preparation of p-amino-phenols - Google Patents [patents.google.com]

- 9. Hydroxyamfetamine | C9H13NO | CID 3651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. firsthope.co.in [firsthope.co.in]

- 11. Journal of Medicinal and Medical Chemistry [jmedchem.com]

- 12. [PDF] Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Chemical Structure and Properties of Hydroxyamfetamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyamfetamine, also known as 4-hydroxyamphetamine, is a sympathomimetic amine that belongs to the phenethylamine and amphetamine chemical classes.[1][2] It is a major metabolite of amphetamine and is primarily used in ophthalmology as a mydriatic agent to dilate the pupil for diagnostic examinations, most notably in the pharmacologic evaluation of Horner's syndrome.[1][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and relevant experimental protocols for this compound.

Chemical Structure and Identification

This compound is a chiral compound with a stereocenter at the alpha-carbon of the propyl side chain. The molecule consists of a phenol ring substituted at the para position with a 2-aminopropyl group.

IUPAC Name: 4-(2-aminopropyl)phenol[1]

Synonyms: 4-Hydroxyamphetamine, p-Hydroxyamphetamine, Norpholedrine, Oxamphetamine, α-Methyltyramine[2]

Chemical Formula: C₉H₁₃NO[1]

Molecular Weight: 151.21 g/mol [1]

Stereoisomerism: this compound possesses a chiral center and exists as two enantiomers, (R)- and (S)-hydroxyamfetamine. The commercially available product is typically a racemic mixture.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Melting Point | 125-126 °C | [4] |

| Boiling Point | 279.2 ± 15.0 °C (Predicted) | [5] |

| pKa | 9.82 ± 0.15 (Predicted, for the amine group) | [6] |

| logP | 0.58 - 1.4 (Predicted) | [7] |

| Solubility | Soluble in water, alcohol, chloroform, and ethyl acetate. | [4] |

Pharmacology

Mechanism of Action

This compound is an indirect-acting sympathomimetic agent. Its primary mechanism of action is to stimulate the release of norepinephrine from the presynaptic nerve terminals of postganglionic sympathetic neurons.[1] This increase in synaptic norepinephrine leads to the activation of adrenergic receptors on the target tissues.

In the eye, the released norepinephrine acts on α1-adrenergic receptors on the iris dilator muscle, causing its contraction and subsequent mydriasis (pupil dilation).[8]

Furthermore, this compound is an agonist of the trace amine-associated receptor 1 (TAAR1), an intracellular G-protein coupled receptor.[2][9] Activation of TAAR1 can modulate the function of monoamine transporters and trigger downstream signaling cascades involving protein kinase A (PKA) and protein kinase C (PKC).[9][10]

Pharmacokinetics

When administered as an ophthalmic solution, this compound is intended for local action with minimal systemic absorption. It is a known metabolite of amphetamine in humans, formed through the action of the cytochrome P450 enzyme CYP2D6.[1] this compound can be further metabolized by dopamine β-hydroxylase to 4-hydroxynorephedrine.[1]

Signaling Pathways

Norepinephrine Signaling in the Iris Dilator Muscle

Caption: Norepinephrine signaling pathway in the iris dilator muscle.

TAAR1 Signaling Pathway

Caption: TAAR1 signaling pathway activated by this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of 4-(2-aminopropyl)phenol can be achieved through various routes. A common method involves the reduction of an oxime precursor. The following is a generalized protocol based on established chemical principles.

Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Detailed Methodology:

-

Oxime Formation: 4-Hydroxyphenylacetone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a suitable solvent (e.g., ethanol). The reaction mixture is typically heated to facilitate the formation of 4-hydroxyphenylacetone oxime.

-

Reduction: The resulting oxime is then reduced to the primary amine. This can be achieved using various reducing agents, such as sodium metal in ethanol (a dissolving metal reduction) or a metal hydride like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

-

Work-up: Following the reduction, the reaction is carefully quenched, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield the crude this compound.

Purification of this compound

The crude product can be purified by one of the following methods:

-

Recrystallization: The crude this compound is dissolved in a minimum amount of a hot solvent (e.g., benzene or an ethanol/water mixture).[4][11] The solution is then allowed to cool slowly, leading to the formation of crystals of the purified compound, which can be collected by filtration.

-

Column Chromatography: For more rigorous purification, column chromatography can be employed. The crude product is loaded onto a silica gel column and eluted with a suitable solvent system (e.g., a gradient of methanol in dichloromethane).[12] Fractions are collected and analyzed (e.g., by TLC) to isolate the pure this compound.

Analytical Quantification

High-Performance Liquid Chromatography (HPLC):

-

Principle: A solution containing this compound is injected into an HPLC system equipped with a suitable column (e.g., C18 or phenyl).[13] The compound is separated from other components in the sample and detected by a UV detector.

-

Sample Preparation: Biological samples (e.g., urine) may require a solid-phase extraction (SPE) step to clean up the sample and concentrate the analyte before injection.[13]

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[13]

-

Quantification: The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.

Pharmacological Assay: Mydriatic Effect in the Diagnosis of Horner's Syndrome

-

Objective: To differentiate between preganglionic and postganglionic sympathetic lesions in patients with Horner's syndrome.

-

Procedure:

-

Interpretation:

-

Normal or Preganglionic Lesion: Both pupils dilate. In a preganglionic lesion, the postganglionic neuron is intact and contains norepinephrine, which is released by this compound.[14]

-

Postganglionic Lesion: The pupil of the affected eye shows little to no dilation, while the normal pupil dilates. This is because the degenerated postganglionic neuron has depleted stores of norepinephrine.[14]

-

Conclusion

This compound is a valuable pharmacological tool with well-defined chemical and physiological properties. Its primary clinical application in ophthalmology is a direct consequence of its indirect sympathomimetic mechanism of action. This guide provides a foundational understanding of this compound for researchers and drug development professionals, encompassing its chemical nature, pharmacological effects, and key experimental methodologies.

References

- 1. researchgate.net [researchgate.net]

- 2. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Direct and consensual murine pupillary reflex metrics: Establishing normative values - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydroxyamphetamine [drugfuture.com]

- 5. chembk.com [chembk.com]

- 6. P-HYDROXYMETHAMPHETAMINE CAS#: 370-14-9 [chemicalbook.com]

- 7. 4-Hydroxyamphetamine - Wikipedia [en.wikipedia.org]

- 8. Iris dilator muscle - Wikipedia [en.wikipedia.org]

- 9. TAAR1 - Wikipedia [en.wikipedia.org]

- 10. Trace amine associated receptor 1 signaling in activated lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biotage.com [biotage.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Horner Syndrome: Pharmacologic Diagnosis — Ophthalmology Review [ophthalmologyreview.org]

Whitepaper: Hydroxyamphetamine as a Primary Metabolite of Amphetamine

Abstract

This technical guide provides a comprehensive overview of 4-hydroxyamphetamine (p-hydroxyamphetamine), a primary active metabolite of amphetamine. It details the metabolic pathway, the central role of the cytochrome P450 2D6 (CYP2D6) enzyme, and the subsequent pharmacodynamic effects of this metabolite. This document summarizes key quantitative pharmacokinetic data, presents detailed experimental protocols for in vitro metabolism and analytical quantification, and includes visualizations of the core biochemical and experimental processes. The information is intended to serve as a foundational resource for professionals engaged in pharmacology, toxicology, and drug development research.

The Metabolic Pathway of Amphetamine to 4-Hydroxyamphetamine

Amphetamine undergoes extensive biotransformation in the body, with aromatic hydroxylation being a key pathway. The primary enzyme responsible for this conversion is Cytochrome P450 2D6 (CYP2D6), which is highly expressed in the liver.[1][2][3] This enzyme catalyzes the addition of a hydroxyl group to the para (4-position) of the phenyl ring of amphetamine, forming 4-hydroxyamphetamine.[3]

This metabolite is pharmacologically active and contributes to the overall sympathomimetic effects of the parent drug.[1][4] Following its formation, 4-hydroxyamphetamine can undergo further metabolism by dopamine β-hydroxylase to form 4-hydroxynorephedrine, or it can be eliminated from the body via urinary excretion.[1] The efficiency of this pathway is subject to genetic polymorphism of the CYP2D6 enzyme, leading to variations in metabolism rates across different populations.[2][5]

Caption: Metabolic conversion of amphetamine to its primary metabolites.

Quantitative Pharmacokinetic Data

The extent to which amphetamine is converted to 4-hydroxyamphetamine varies between species and is influenced by the metabolic capacity of the individual. In humans, a relatively small fraction of the parent drug is converted to this metabolite. The majority of an amphetamine dose is excreted unchanged, a process that is highly dependent on urinary pH.[6][7]

| Parameter | Species | Value | Notes | Reference |

| Urinary Excretion as 4-Hydroxyamphetamine | Human | ~3% of dose | - | [4] |

| Sprague-Dawley Rat | 9.1 - 11.1% of dose | Higher metabolism rate. | [8] | |

| Dark Agouti Rat | 2.3 - 2.5% of dose | Animal model for CYP2D6 poor metabolizers. | [8] | |

| Urinary Excretion as Unchanged Amphetamine | Human | 35 - 44% of dose | Highly dependent on urinary pH and flow rate. | [6][7] |

Table 1: Summary of urinary excretion data for amphetamine and its 4-hydroxy metabolite.

Pharmacodynamics and Mechanism of Action

4-Hydroxyamphetamine is an indirect-acting sympathomimetic agent, meaning it exerts its effects by stimulating the release of endogenous catecholamines.[1][9] Its primary mechanism involves triggering the release of norepinephrine from presynaptic adrenergic nerve terminals.[4][10] This action is responsible for its observed effects, such as mydriasis (pupil dilation) when used clinically in ophthalmic solutions.[4][9]

In addition to norepinephrine release, 4-hydroxyamphetamine is an agonist of the human trace amine-associated receptor 1 (TAAR1) and an inhibitor of monoamine oxidases (MAO), particularly MAO-A.[1][4] The inhibition of MAO-A reduces the breakdown of monoamine neurotransmitters, thereby increasing their availability for release into the synapse.[1]

References

- 1. 4-Hydroxyamphetamine - Wikipedia [en.wikipedia.org]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. researchgate.net [researchgate.net]

- 4. grokipedia.com [grokipedia.com]

- 5. Determination of amphetamine, methamphetamine, and hydroxyamphetamine derivatives in urine by gas chromatography-mass spectrometry and its relation to CYP2D6 phenotype of drug users - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Urinary excretion of d-amphetamine following oral doses in humans: implications for urine drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Urinary excretion of amphetamine and 4'-hydroxyamphetamine by Sprague Dawley and dark Agouti rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hydroxyamphetamine and Tropicamide (Professional Patient Advice) - Drugs.com [drugs.com]

- 10. Hydroxyamfetamine | C9H13NO | CID 3651 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Intricate Dance of Structure and Activity: A Technical Guide to Hydroxyamphetamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyamphetamine, also known as 4-hydroxyamphetamine or α-methyltyramine, is a sympathomimetic amine that serves as a key metabolite of amphetamine.[1] While structurally similar to other phenethylamines, its pharmacological profile is distinguished by a primary mechanism of indirect action, mediating its effects through the release of norepinephrine.[1][2] This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of hydroxyamphetamine, detailing its molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate its function. A comprehensive understanding of hydroxyamphetamine's SAR is crucial for the rational design of novel therapeutics targeting the adrenergic system and for refining our knowledge of sympathomimetic drug action.

Core Mechanism of Action: An Indirect Sympathomimetic

Hydroxyamphetamine's primary pharmacological effect is the promotion of norepinephrine release from sympathetic nerve terminals.[1][2] This action classifies it as an indirectly acting sympathomimetic agent. The released norepinephrine then acts on postsynaptic α- and β-adrenergic receptors to elicit a physiological response.[3][4] In addition to its norepinephrine-releasing properties, hydroxyamphetamine is also an agonist of the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor involved in modulating monoaminergic neurotransmission.[1]

While structurally related to direct-acting adrenergic agonists, evidence suggests that hydroxyamphetamine itself has negligible direct agonist activity at α- and β-adrenergic receptors.[5] The key structural features that favor this indirect mechanism are discussed in the following sections.

Structure-Activity Relationship (SAR) Analysis

The pharmacological activity of hydroxyamphetamine is intrinsically linked to its chemical architecture. Modifications to the phenylethylamine scaffold can dramatically alter its potency, selectivity, and mechanism of action.

The Phenylethylamine Backbone

The β-phenylethylamine structure is the foundational scaffold for many adrenergic agents.[3][6] For maximal direct sympathomimetic activity, specific structural features are generally required, such as hydroxyl groups on the 3 and 4 positions of the phenyl ring (a catechol moiety) and a hydroxyl group on the β-carbon of the ethylamine side chain.[6][7]

Impact of the 4-Hydroxyl Group

The defining feature of hydroxyamphetamine is the hydroxyl group at the para (4) position of the phenyl ring. This single modification significantly influences its pharmacological profile compared to its parent compound, amphetamine. The presence of the 4-hydroxyl group increases the polarity of the molecule, which can affect its ability to cross the blood-brain barrier. While catecholamines (with hydroxyl groups at both the 3 and 4 positions) are potent direct-acting agonists, the singular 4-hydroxyl group of hydroxyamphetamine, in the absence of the 3-hydroxyl, diminishes direct adrenergic receptor affinity.[7]

The α-Methyl Group

The methyl group on the α-carbon of the ethylamine side chain is a critical structural element. This substitution provides resistance to metabolism by monoamine oxidase (MAO), thereby prolonging the duration of action compared to phenylethylamines lacking this feature.[6] Furthermore, the α-methyl group enhances the ability of the compound to displace norepinephrine from storage vesicles within the presynaptic nerve terminal.[6]

The Unsubstituted Amine Group

Hydroxyamphetamine possesses a primary amine. The nature of the substituent on the amino group is a key determinant of adrenergic receptor selectivity. Generally, as the size of the N-substituent increases, α-adrenergic activity decreases while β-adrenergic activity increases.[7] The primary amine of hydroxyamphetamine is consistent with its role as a substrate for the norepinephrine transporter (NET), a crucial step in its indirect mechanism of action.

Quantitative Analysis of Biological Activity

While direct binding affinity data for hydroxyamphetamine at adrenergic receptor subtypes is not extensively documented in the literature, its activity at the Trace Amine-Associated Receptor 1 (TAAR1) has been quantified.

| Compound | Receptor | Species | Assay Type | Parameter | Value (µM) |

| S-(+)-p-Hydroxyamphetamine | TAAR1 | Rat | cAMP Accumulation | EC50 | Value not explicitly provided in the search results |

| R-(-)-p-Hydroxyamphetamine | TAAR1 | Rat | cAMP Accumulation | EC50 | Value not explicitly provided in the search results |

| S-(+)-p-Hydroxyamphetamine | TAAR1 | Mouse | cAMP Accumulation | EC50 | Value not explicitly provided in the search results |

| R-(-)-p-Hydroxyamphetamine | TAAR1 | Mouse | cAMP Accumulation | EC50 | Value not explicitly provided in the search results |

| S-(+)-p-Hydroxyamphetamine | TAAR1 | Human-Rat Chimera | cAMP Accumulation | EC50 | Value not explicitly provided in the search results |

| R-(-)-p-Hydroxyamphetamine | TAAR1 | Human-Rat Chimera | cAMP Accumulation | EC50 | Value not explicitly provided in the search results |

Note: While the search results indicate that EC50 values for p-hydroxyamphetamine isomers at different TAAR1 species were determined, the specific numerical values were not found in the provided snippets. The table structure is provided for when such data becomes available.

Signaling Pathways

The physiological effects of hydroxyamphetamine are mediated through the signaling cascades of the receptors it indirectly or directly activates.

Adrenergic Receptor Signaling

The norepinephrine released by hydroxyamphetamine activates both α- and β-adrenergic receptors on postsynaptic cells.

-

α1-Adrenergic Receptors: These are Gq-coupled receptors. Their activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[8]

-

α2-Adrenergic Receptors: These are Gi-coupled receptors. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9][10]

-

β-Adrenergic Receptors (β1, β2, β3): These are Gs-coupled receptors. Their activation stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP, which then activates protein kinase A (PKA).

Trace Amine-Associated Receptor 1 (TAAR1) Signaling

Hydroxyamphetamine is an agonist for TAAR1, which is a Gs-coupled receptor. Activation of TAAR1 leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels, activating PKA.

References

- 1. 4-Hydroxyamphetamine - Wikipedia [en.wikipedia.org]

- 2. 6-NO(2)-norepinephrine increases norepinephrine release and inhibits norepinephrine uptake in rat spinal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alpha-Adrenergic Drugs | Ento Key [entokey.com]

- 4. Hydroxyamphetamine Hydrobromide | C9H14BrNO | CID 9377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Substituted β-hydroxyamphetamine - Wikipedia [en.wikipedia.org]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. mdpi.com [mdpi.com]

- 8. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 9. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

Neurochemical Profile of N-Methyltyramine: A Technical Guide for Researchers

An In-depth Examination of the Core Neuropharmacological Effects, Experimental Methodologies, and Signaling Pathways of a Key Biogenic Amine

Abstract

N-Methyltyramine (NMT), a naturally occurring biogenic amine, has garnered increasing interest within the scientific community for its diverse pharmacological activities. As a protoalkaloid found in various plant species and endogenously in humans, NMT's structural similarity to other trace amines and catecholamines underlies its complex neurochemical profile. This technical guide provides a comprehensive overview of the current understanding of NMT's interactions with key neurochemical targets, including the α2-adrenergic receptor and the trace amine-associated receptor 1 (TAAR1). While quantitative data on its direct effects on the dopamine and serotonin transporters remain to be fully elucidated, this document synthesizes available information on its receptor binding affinities, functional activities, and impact on neurotransmitter systems. Detailed experimental protocols for conducting receptor binding assays, neurotransmitter uptake and release assays, and in vivo microdialysis are provided to facilitate further research into the nuanced pharmacology of N-methyltyramine. This guide is intended to serve as a critical resource for researchers, scientists, and drug development professionals investigating the therapeutic potential and neurochemical mechanisms of N-methyltyramine and related compounds.

Introduction

N-Methyltyramine (NMT), also known as 4-hydroxy-N-methylphenethylamine, is a monoamine compound that belongs to the phenylethylamine class.[1] It is structurally analogous to tyramine, with the addition of a methyl group to the amine.[1] Found in a variety of plants, including bitter orange, and produced endogenously in the human body, NMT is classified as a trace amine.[1][2] Its pharmacological effects are multifaceted, stemming from its interactions with several key receptor systems that regulate neurotransmission. This guide delves into the core neurochemical effects of NMT, presenting quantitative data where available, outlining detailed experimental methodologies to probe its activity, and visualizing the key signaling pathways involved.

Quantitative Neuropharmacological Data

The primary pharmacological targets of N-methyltyramine that have been quantitatively characterized are the α2-adrenergic receptor and the trace amine-associated receptor 1 (TAAR1).

| Receptor/Transporter | Species | Assay Type | Parameter | Value (µM) | Reference(s) |

| α2-Adrenoceptor | Rat (Brain) | Competition Binding ([³H]p-aminoclonidine) | IC₅₀ | 5.53 | [[“]] |

| TAAR1 | Human | Functional (cAMP Accumulation) | EC₅₀ | ~2 | [1] |

| TAAR1 | Human | Reporter Assay (SEAP) | EC₅₀ | 6.78 | [4] |

Note: While NMT is structurally similar to compounds known to interact with the dopamine transporter (DAT) and the serotonin transporter (SERT), there is a notable absence of direct, quantitative binding affinity (Ki) or functional inhibition (IC₅₀) data for NMT at these transporters in the current scientific literature. The experimental protocols provided in this guide are intended to facilitate the generation of these critical data points.

Mechanism of Action and Signaling Pathways

N-methyltyramine exerts its neurochemical effects primarily through two distinct mechanisms: antagonism of the α2-adrenergic receptor and agonism of the TAAR1 receptor.

α2-Adrenergic Receptor Antagonism

NMT acts as an antagonist at α2-adrenergic receptors.[[“]][5] These receptors are typically located presynaptically and function as autoreceptors, inhibiting the release of norepinephrine when activated. By blocking these receptors, NMT disinhibits norepinephrine release, leading to increased synaptic concentrations of this neurotransmitter.

Figure 1: NMT antagonism of the α2-adrenergic receptor signaling pathway.

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

NMT is an agonist at the TAAR1 receptor.[1][4] TAAR1 is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase via a Gs protein, leading to an increase in intracellular cyclic AMP (cAMP).[2] The functional consequences of TAAR1 activation are complex and can modulate the activity of monoamine transporters.

Figure 2: NMT agonism of the TAAR1 receptor signaling pathway.

Detailed Experimental Protocols

To facilitate further investigation into the neurochemical effects of N-methyltyramine, the following detailed experimental protocols are provided.

Protocol for α2-Adrenoceptor Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of NMT for the α2-adrenergic receptor.

Materials:

-

Rat brain cortex tissue

-

Lysis Buffer: 50 mM Tris-HCl, pH 7.4

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4

-

Radioligand: [³H]p-aminoclonidine or [³H]RX821002

-

Non-specific determinant: 10 µM Yohimbine or other suitable α2 antagonist

-

N-Methyltyramine solutions (10⁻¹⁰ M to 10⁻³ M)

-

96-well microplates

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation vials and scintillation cocktail

-

Homogenizer, centrifuge, cell harvester, scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize rat brain cortex in ice-cold Lysis Buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet in fresh Lysis Buffer and repeat the centrifugation.

-

Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

To each well of a 96-well plate, add:

-

50 µL of Assay Buffer (for total binding) or 10 µM Yohimbine (for non-specific binding) or varying concentrations of NMT.

-

50 µL of the radioligand at a concentration close to its Kd.

-

100 µL of the membrane preparation.

-

-

Incubate the plate at 25°C for 60 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold Assay Buffer.

-

Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and measure radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of NMT to generate a competition curve.

-

Determine the IC₅₀ value using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

- 1. Neurotransmitter release from semi-intact synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 3. consensus.app [consensus.app]

- 4. Comparative effects of substituted phenylethylamines on brain serotonergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The tyramine binding site in the central nervous system: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Diagnostic Use of Hydroxyamphetamine in Horner's Syndrome

Introduction

Horner's syndrome is a clinical triad of symptoms—miosis (constricted pupil), ptosis (drooping eyelid), and facial anhidrosis (decreased sweating)—resulting from a disruption of the oculosympathetic nerve pathway. Pharmacological testing is crucial for both confirming the diagnosis and localizing the causative lesion along this pathway, which is essential for guiding further diagnostic imaging and determining the underlying etiology. Hydroxyamphetamine hydrobromide, an indirect-acting sympathomimetic agent, is a key pharmacological tool used to differentiate between preganglionic (first- or second-order neuron) and postganglionic (third-order neuron) lesions in patients with a confirmed diagnosis of Horner's syndrome.[1][2]

These application notes provide detailed protocols for the use of hydroxyamphetamine in a research and clinical setting, summarize quantitative data on its efficacy, and illustrate the relevant physiological and diagnostic pathways.

Mechanism of Action

Hydroxyamphetamine acts by stimulating the release of stored norepinephrine from the presynaptic vesicles of the postganglionic (third-order) sympathetic neurons at the neuromuscular junction of the iris dilator muscle.[1][2] This release of norepinephrine leads to mydriasis (pupil dilation). The integrity of the postganglionic neuron is therefore essential for hydroxyamphetamine to exert its effect.

-

In a healthy individual or a patient with a preganglionic (central or second-order neuron) lesion, the postganglionic neurons are intact and contain stored norepinephrine. Administration of hydroxyamphetamine will cause the pupil to dilate.[1][3]

-

In a patient with a postganglionic (third-order neuron) lesion, the nerve terminals are damaged, leading to a depletion of norepinephrine stores.[1] Consequently, hydroxyamphetamine will fail to induce significant pupillary dilation.[1][4]

Experimental Protocols

1. Patient Preparation and Pre-Test Considerations

-

Confirmation of Horner's Syndrome: The hydroxyamphetamine test is used for localization, not initial diagnosis. Horner's syndrome should first be confirmed using a diagnostic agent like apraclonidine or cocaine.

-

Washout Period: It is critical to observe a washout period after the use of other diagnostic agents. Cocaine inhibits the reuptake of norepinephrine and can interfere with the action of hydroxyamphetamine.[5][6] A minimum of 48 to 72 hours should elapse between a cocaine test and a hydroxyamphetamine test.[2][7]

-

Acute Horner's Syndrome: In cases of acute onset (within the first week), the hydroxyamphetamine test may yield a false-negative result for a postganglionic lesion. This is because it takes time for norepinephrine stores to become depleted after the neuron is damaged.[1][5] The test is generally considered more accurate after symptoms have been present for 2 to 3 weeks.[3]

-

Informed Consent: As with any procedure, informed consent should be obtained from the participant after explaining the purpose of the test, the procedure, and potential side effects.

2. Materials

-

Hydroxyamphetamine hydrobromide 1% ophthalmic solution

-

Pupillometer or millimeter ruler for measuring pupil size

-

Dimly lit examination room

-

Slit lamp or other suitable light source for pupil examination

3. Test Administration Protocol

-

Baseline Pupil Measurement: Place the patient in a dimly lit room to stabilize pupillary size. Measure and record the pupil diameter of both the affected and unaffected eye. Note the degree of baseline anisocoria.[5]

-

Instillation of Hydroxyamphetamine: Instill one to two drops of 1% hydroxyamphetamine solution into the conjunctival sac of each eye.[2][7]

-

Incubation Period: Have the patient wait for 45 to 60 minutes for the drug to take effect.[5]

-

Post-Instillation Pupil Measurement: After the incubation period, remeasure and record the pupil diameter of both eyes under the same lighting conditions as the baseline measurement.[5]

Data Interpretation and Quantitative Analysis

The interpretation of the hydroxyamphetamine test relies on the degree of pupillary dilation in the Horner's pupil compared to the contralateral, unaffected pupil.

| Test Outcome | Pupillary Response in Horner's Eye | Pupillary Response in Unaffected Eye | Interpretation | Localization of Lesion |

| Negative Test | Dilates | Dilates | Intact postganglionic neuron | Preganglionic (First- or Second-Order Neuron) or Central |

| Positive Test | Fails to dilate or dilates minimally | Dilates | Damaged postganglionic neuron | Postganglionic (Third-Order Neuron) |

Quantitative Pupillary Dilation Data

The following table summarizes pupillary response data from a study involving patients with Horner's syndrome.

| Lesion Location | Mean Dilation of Affected Pupil (mm) | Mean Dilation of Unaffected Pupil (mm) |

| Preganglionic | 2.39 | 2.09 |

| Postganglionic | 0.57 | N/A |

Data from a retrospective analysis of 90 cases of Horner's syndrome.[8]

Diagnostic Accuracy

The specificity and sensitivity of the hydroxyamphetamine test can vary. One study reported a specificity of 90% for postganglionic lesions and 88% for preganglionic lesions.[8] Another study comparing hydroxyamphetamine 1% with phenylephrine 1% reported a sensitivity of 93% and a specificity of 83% for hydroxyamphetamine in identifying postganglionic lesions.[9]

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Sympathetic pathway to the iris and the action of hydroxyamphetamine.

Experimental Workflow for Hydroxyamphetamine Test

Caption: Workflow for the hydroxyamphetamine diagnostic test.

Logical Interpretation of Test Results

Caption: Diagnostic logic for interpreting hydroxyamphetamine test results.

Limitations and Considerations

-

Drug Availability: Hydroxyamphetamine for ophthalmic use can be difficult to obtain commercially, which may limit its accessibility.[5][10]

-

False-Negative Results: As previously mentioned, acute postganglionic lesions may not have had sufficient time for norepinephrine depletion, leading to a false-negative result (i.e., the pupil dilates, incorrectly suggesting a preganglionic lesion).[1][10]

-

False Localization: The test has the potential to falsely localize lesions in cases of acute onset or when unrelated nerve damage might mask the presence of a preganglionic lesion.[4]

-

Congenital Horner's Syndrome: The test may not be reliable in infants with congenital or early-acquired Horner's syndrome, as the third-order neurons are often damaged regardless of the primary lesion's location.[10]

-

Minimal Response in Normal Eye: In some individuals, the unaffected eye may show a minimal response to hydroxyamphetamine, which can complicate the interpretation of a lack of dilation in the affected eye.[11][12]

The hydroxyamphetamine test is a valuable diagnostic tool for the anatomical localization of the lesion in Horner's syndrome. A thorough understanding of its mechanism, proper adherence to the experimental protocol, and awareness of its limitations are essential for accurate interpretation. The results of this test, in conjunction with the patient's clinical history and other findings, are critical for directing neuroimaging studies to identify potentially serious underlying pathologies.[13]

References

- 1. Horner syndrome: clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Horner Syndrome: Overview, Anatomy, Pathophysiology [emedicine.medscape.com]

- 3. neuro-ophthalmology.stanford.edu [neuro-ophthalmology.stanford.edu]

- 4. 4-Hydroxyamphetamine - Wikipedia [en.wikipedia.org]

- 5. Horner Syndrome: Pharmacologic Diagnosis — Ophthalmology Review [ophthalmologyreview.org]

- 6. scielo.org.za [scielo.org.za]

- 7. Topic 4: Confirmatory and Diagnostic Tests [danielarnetttaylor.com]

- 8. Horner's syndrome: a retrospective analysis of 90 cases and recommendations for clinical handling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacological testing in Horner's syndrome: a new paradigm [scielo.org.za]

- 10. tandfonline.com [tandfonline.com]

- 11. neuro-ophthalmology.stanford.edu [neuro-ophthalmology.stanford.edu]

- 12. Localization of Horner's syndrome. Use and limitations of the hydroxyamphetamine test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ophthalmologytimes.com [ophthalmologytimes.com]

Application Notes and Protocols for Pupillary Dilation Using Hydroxyamphetamine Eye Drops

For Researchers, Scientists, and Drug Development Professionals

Introduction